![molecular formula C12H11FN4O3 B136417 N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide CAS No. 140475-22-5](/img/structure/B136417.png)
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide, also known as FMISO, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medical imaging. FMISO is a radiopharmaceutical compound that is used in positron emission tomography (PET) imaging to detect hypoxia, a condition where the tissues in the body receive an inadequate supply of oxygen.
科学研究应用
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied for its potential applications in medical imaging. PET imaging using this compound can provide valuable information about the oxygenation status of tissues in the body. Hypoxia is a common feature of many diseases, including cancer, and is associated with poor prognosis and resistance to therapy. This compound PET imaging can help in the diagnosis, staging, and treatment planning of hypoxic tumors.
作用机制
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide is a nitroimidazole derivative that is selectively taken up by hypoxic cells. The mechanism of uptake involves the reduction of the nitro group by intracellular enzymes in hypoxic cells, leading to the formation of a reactive intermediate that binds covalently to cellular macromolecules. The binding of this compound to cellular macromolecules can be detected by PET imaging, allowing for the visualization of hypoxic regions in the body.
Biochemical and Physiological Effects:
This compound is a relatively stable compound that does not undergo significant metabolism in the body. It is eliminated mainly through renal excretion. This compound has been shown to have low toxicity and is well tolerated by patients undergoing PET imaging.
实验室实验的优点和局限性
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high-resolution images, and can be used to detect hypoxia in a wide range of tissues. However, there are some limitations to this compound PET imaging. The uptake of this compound can be affected by factors such as blood flow, pH, and temperature, which can lead to false-positive or false-negative results. The interpretation of this compound PET images requires expertise in medical imaging and the use of specialized software.
未来方向
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging has the potential to revolutionize the diagnosis and treatment of hypoxic tumors. However, there are several areas of research that need to be addressed to fully realize its potential. These include the development of new radiopharmaceutical compounds with improved pharmacokinetics and imaging properties, the optimization of imaging protocols, and the validation of this compound PET imaging in clinical trials. Additionally, the combination of this compound PET imaging with other imaging modalities and therapies may further enhance its diagnostic and therapeutic capabilities.
合成方法
The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide involves the reaction of 4-fluorobenzyl bromide with 2-nitroimidazole followed by the addition of acetic anhydride. The reaction proceeds under basic conditions and yields this compound as a white crystalline solid. The purity of the compound is crucial for its use in PET imaging, and several purification steps are required to obtain a high-quality product.
属性
CAS 编号 |
140475-22-5 |
|---|---|
分子式 |
C12H11FN4O3 |
分子量 |
278.24 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11FN4O3/c13-10-3-1-9(2-4-10)7-15-11(18)8-16-6-5-14-12(16)17(19)20/h1-6H,7-8H2,(H,15,18) |
InChI 键 |
DABKTULDOCZOAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=CN=C2[N+](=O)[O-])F |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=CN=C2[N+](=O)[O-])F |
其他 CAS 编号 |
140475-22-5 |
同义词 |
PK 110 PK-110 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






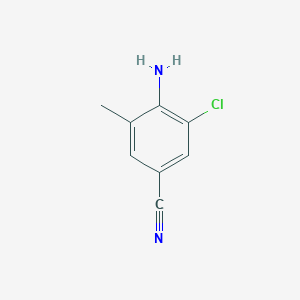
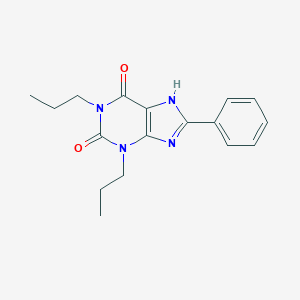

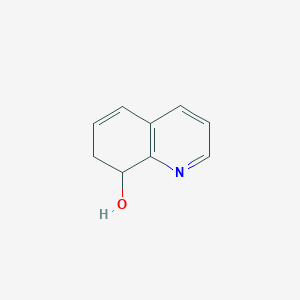
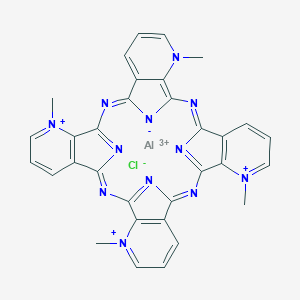
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
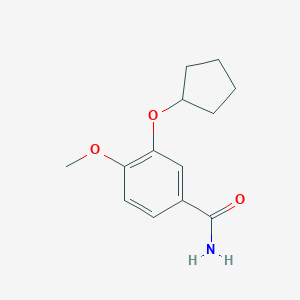
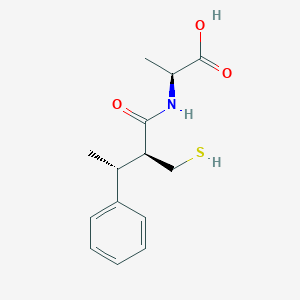
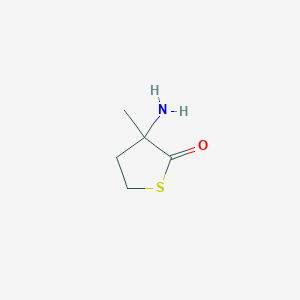
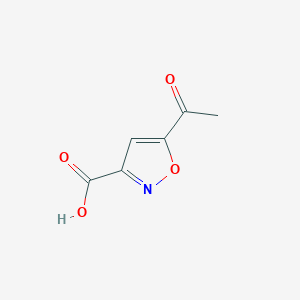
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)